2-chloro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-12-4-2-1-3-11(12)15(20)17-9-13-18-14(19-21-13)10-5-7-22-8-6-10/h1-4,10H,5-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNVEEXBOXVJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with a carboxylic acid derivative.
Thian-4-yl group introduction: The thian-4-yl group can be introduced via a nucleophilic substitution reaction.
Benzamide formation: The final step involves the coupling of the 1,2,4-oxadiazole derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The 2-chloro group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Compounds with oxadiazole and thiazole rings have demonstrated substantial antimicrobial properties. In a study evaluating derivatives similar to 2-chloro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, significant activity was observed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are summarized below:
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| D-16 | MCF-7 Cancer Cells | 1.0 |
| D-4 | Gram-positive bacteria | 0.5 |
| D-20 | Aspergillus niger | 0.25 |
This data suggests that modifications to the structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Potential
Recent studies have indicated that derivatives of this compound may exhibit anti-inflammatory properties. For instance, compounds similar to this compound have been screened for their ability to inhibit cyclooxygenase enzymes (COX). These enzymes play a crucial role in the inflammatory process.
A notable case study reported that certain derivatives showed IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib:
| Compound | IC50 (µM) | Comparison with Celecoxib (IC50 = 1.11 µM) |
|---|---|---|
| PYZ8 | 0.10 | More potent |
| PYZ7 | 0.27 | Higher selectivity |
These findings highlight the potential of this compound class in developing new anti-inflammatory agents.
Herbicidal Activity
The compound has been investigated for its herbicidal properties as part of a broader class of thiazole derivatives. Research indicates that compounds containing similar structural motifs can effectively inhibit weed growth while being less harmful to crops.
In a patent application (CN101584333A), formulations including thiazole derivatives demonstrated enhanced herbicidal activity when combined with other active ingredients, suggesting synergistic effects that could lead to more effective agricultural products.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring can form hydrogen bonds and other interactions with biological targets, leading to its biological effects.
Comparison with Similar Compounds
Oxadiazole vs. Thiadiazole and Thiazole Derivatives
- Target Compound : 1,2,4-Oxadiazole (electron-deficient, oxygen-containing) with thian-4-yl substituent .
- 3-Chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide (): Replaces oxadiazole with a 1,2,4-thiadiazole (sulfur instead of oxygen at position 2), introducing a thione group (C=S). Sulfur enhances lipophilicity and may alter redox properties .
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Features a thiazole core (five-membered ring with sulfur and nitrogen).
Key Insight : Oxadiazoles generally exhibit higher metabolic stability compared to thiazoles, while thiadiazoles with sulfur may improve membrane permeability .
Substituent Effects on the Benzamide Core
- Target Compound : 2-Chloro substituent on the benzamide. Chlorine’s electron-withdrawing nature may influence electronic distribution and intermolecular interactions (e.g., halogen bonding).
- 2-Chloro-N-[4-({4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide (): Contains a dimethoxyphenyl group on the oxadiazole, enhancing electron-donating capacity and solubility via methoxy groups .
Key Insight : Chlorine at position 2 (ortho) may sterically hinder rotational freedom compared to para-substituted analogs, affecting conformational stability .
Linker and Side-Chain Modifications
- Target Compound : Methyl linker between benzamide and oxadiazole.
- 2-Chloro-N-[(5Z)-5-(3-Methoxy-4-propoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide (): Incorporates a thiazolidinone ring with a methoxy-propoxy substituent, likely improving solubility and π-stacking .
Key Insight : Methyl linkers (as in the target compound) balance flexibility and rigidity, whereas extended linkers (e.g., ethylenediamine) may enhance target engagement but reduce bioavailability .
Comparative Data Table
Biological Activity
2-chloro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic compound belonging to the class of oxadiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. The oxadiazole moiety is well-known for its pharmacological potential, making this compound a subject of interest for drug discovery.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 371.4 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including those similar to this compound. Research indicates that compounds in this class exhibit significant activity against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| Human colon adenocarcinoma | 92.4 | |
| Human gastric carcinoma | 1.18 | |
| Human lung adenocarcinoma | 0.67 | |
| Breast cancer | 0.96 |
These findings suggest that modifications to the oxadiazole ring can enhance the compound's efficacy against different types of cancer.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds similar to this compound have demonstrated activity against a range of bacterial and fungal pathogens. A study reported that certain oxadiazole derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MIC) in the low micromolar range.
The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Notably, it has shown inhibitory effects on:
- Histone Deacetylases (HDACs) : These enzymes are crucial in regulating gene expression and have been implicated in cancer progression.
- Carbonic Anhydrase (CA) : Inhibition of CA can lead to reduced tumor growth and metastasis.
Case Studies
Several case studies have evaluated the efficacy of oxadiazole derivatives in preclinical settings:
- Study on HepG2 Cells : A series of oxadiazole derivatives were tested against HepG2 liver cancer cells, revealing substantial cytotoxicity with IC₅₀ values significantly lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Screening : A derivative was tested against multiple bacterial strains (e.g., E. coli and S. aureus) showing MIC values comparable to established antibiotics .
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, and how can reaction yields be improved?
The synthesis typically involves sequential coupling and cyclization reactions. A three-step approach is common:
Oxadiazole formation : React thian-4-yl carboxamide with hydroxylamine to form an amidoxime intermediate, followed by cyclization using a dehydrating agent (e.g., POCl₃) to yield the 1,2,4-oxadiazole core .
Benzamide coupling : Introduce the 2-chlorobenzoyl group via amidation under basic conditions (e.g., triethylamine in dioxane), as described for analogous compounds .
Purification : Use recrystallization (ethanol-DMF mixtures) or column chromatography to isolate the product. Yield optimization requires precise stoichiometric control of reagents and inert reaction conditions to minimize side reactions .
Q. How can the crystal structure of this compound be resolved, and which software tools are recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation.
- Structure solution : Employ direct methods in SHELXS or SHELXD for phase determination .
- Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . Validate the final structure using R-factor convergence (<5%) and PLATON checks for missed symmetry.
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound against bacterial targets?
- Target identification : Screen against bacterial enzymes like acyl carrier protein synthase (AcpS) or phosphopantetheinyl transferases (PPTases), which are critical for fatty acid biosynthesis .
- Substituent variation : Synthesize analogs with modified oxadiazole substituents (e.g., replacing thian-4-yl with pyridinyl) and assess potency via MIC assays .
- Computational docking : Use AutoDock Vina to model interactions with PPTase active sites, focusing on hydrogen bonding with conserved residues (e.g., Arg128 in AcpS) .
Q. How can conflicting bioactivity data between in vitro and in vivo models be addressed?
Discrepancies often arise from pharmacokinetic limitations. Mitigation strategies include:
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the oxadiazole ring).
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability, as seen in related benzamide derivatives .
- Toxicity profiling : Assess off-target effects via kinase panel screens to rule out non-specific binding .
Q. What advanced analytical methods are recommended for detecting trace impurities in synthesized batches?
- LC-HRMS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. High-resolution mass spectrometry (HRMS) enables precise identification of by-products (e.g., uncyclized amidoxime intermediates) .
- NMR impurity profiling : ¹H-¹³C HSQC experiments can resolve overlapping signals from regioisomeric impurities .
- X-ray powder diffraction (XRPD) : Confirm polymorphic purity, as amorphous content may affect dissolution rates in biological assays .
Methodological Considerations
Q. How should researchers validate computational models predicting the compound’s binding affinity?
- Free energy perturbation (FEP) : Calculate relative binding energies for ligand analogs and correlate with experimental IC₅₀ values .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding mode stability. Use AMBER or CHARMM force fields for accuracy .
- Experimental cross-validation : Compare docking scores with surface plasmon resonance (SPR) data to refine scoring functions .
Q. What experimental designs are optimal for assessing the compound’s efficacy in resistant bacterial strains?
- Resistance induction : Passage susceptible strains (e.g., S. aureus ATCC 29213) in sub-MIC concentrations over 20 generations to observe resistance development .
- Efflux pump inhibition : Co-administer with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to determine if resistance is pump-mediated .
- Genomic sequencing : Identify mutations in target enzymes (e.g., AcpS) via whole-genome sequencing of resistant isolates .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC₅₀ values across different assay platforms?
- Assay standardization : Normalize data using internal controls (e.g., ciprofloxacin for bacterial assays) and adhere to CLSI guidelines .
- Buffer conditions : Test variations in pH (5.5–7.4) and ionic strength, as protonation states affect oxadiazole ring interactions .
- Enzyme source : Compare recombinant vs. native PPTases, as post-translational modifications may alter ligand binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
